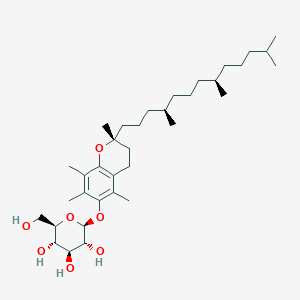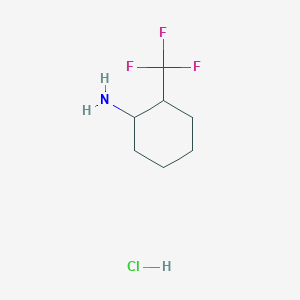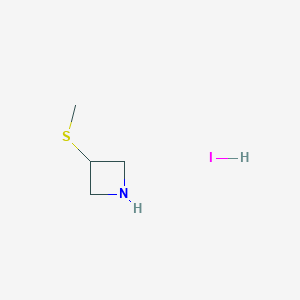
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of the quinazolinone core structure.
Propargylation: The prop-2-yn-1-yl group is introduced via a propargylation reaction. This step involves the use of propargyl bromide and a base such as cesium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
化学反应分析
Types of Reactions
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new functional groups.
Cyclization: The prop-2-yn-1-yl group can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazolinone derivatives with different functional groups, while cyclization reactions can result in complex polycyclic structures.
科学研究应用
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific cancer cell lines.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of 7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the prop-2-yn-1-yl group play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of specific signaling pathways.
相似化合物的比较
Similar Compounds
7-Bromo-3-(6-bromopyridazin-3-yl)-2H-chromen-2-one: Another brominated compound with potential anticancer properties.
7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: A structurally related compound with similar synthetic routes and biological activities.
Uniqueness
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a prop-2-yn-1-yl group
属性
分子式 |
C11H7BrN2O |
|---|---|
分子量 |
263.09 g/mol |
IUPAC 名称 |
7-bromo-3-prop-2-ynylquinazolin-4-one |
InChI |
InChI=1S/C11H7BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h1,3-4,6-7H,5H2 |
InChI 键 |
KVGGZOPOICMFEQ-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1C=NC2=C(C1=O)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)

![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)



![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)

![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)



